molecular formula C7H4BrN3O2 B566708 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 1273577-71-1

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No.: B566708
CAS No.: 1273577-71-1
M. Wt: 242.032
InChI Key: GBQGTCYTOSPGPY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Catalysts: Such as palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyrimidine derivatives .

Scientific Research Applications

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-A]pyrimidine derivatives, such as:

  • Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
  • 3-Chloropyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Uniqueness

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with potential biological activities .

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQGTCYTOSPGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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